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Introduction

Tigecycline, a glycylcycline antibiotic approved by the FDA for treating complex microbial

infections, has demonstrated significant potential as an anti-cancer agent.[1][2][3][4] Emerging

research highlights its ability to target cancer cells, including drug-resistant variants and cancer

stem cells, by disrupting fundamental cellular processes.[5][6][7] The primary mechanism of its

anti-neoplastic activity is the inhibition of mitochondrial translation, a process on which many

cancer cells are heavily reliant.[1][8][9] This unique mode of action leads to a cascade of

downstream effects, including the suppression of cell proliferation, induction of cell cycle arrest,

and apoptosis, making tigecycline a compelling compound for cancer research and drug

development.[1][4]

Mechanism of Action

Tigecycline selectively targets the mitochondrial ribosome, which is structurally similar to

bacterial ribosomes.[9][10] This interaction inhibits the synthesis of essential proteins encoded

by mitochondrial DNA (mtDNA). These proteins are critical components of the electron

transport chain (ETC) complexes required for oxidative phosphorylation (OxPhos).[1][11][12]

The inhibition of mitochondrial translation by tigecycline leads to:

Impaired Oxidative Phosphorylation (OxPhos): A reduction in key ETC proteins cripples the

cell's primary energy-generating process.[1][13]
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Decreased ATP Production: The disruption of OxPhos results in a significant drop in cellular

ATP levels.[12][13]

Increased Reactive Oxygen Species (ROS): A dysfunctional ETC can lead to an increase in

electron leakage, resulting in the overproduction of ROS and subsequent oxidative stress

and damage.[1][12][14]

This cascade of mitochondrial dysfunction ultimately triggers cellular stress responses that can

lead to apoptosis (programmed cell death) and cell cycle arrest.[1][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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